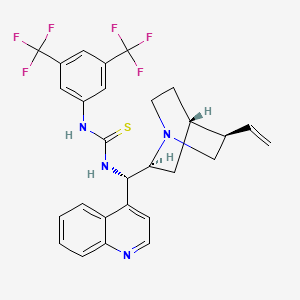
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S)-quinolin-4-yl((2R)-5-vinylquinuclidin-2-yl)methyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thiourea derivative, which are often used in various fields such as medicinal chemistry and material science . The presence of the 3,5-bis(trifluoromethyl)phenyl group could potentially impart unique electronic properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The trifluoromethyl groups could potentially have a significant impact on the compound’s electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the trifluoromethyl groups could potentially make the compound more lipophilic .Scientific Research Applications
Antimicrobial and Anti-MRSA Activity Research has demonstrated the synthesis and antibacterial evaluation of thiourea-containing compounds, including the specified chemical, showing potent activity against various Gram-positive and Gram-negative bacteria. Notably, one derivative exhibited bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) comparable to vancomycin. Detailed structure-activity relationship studies identified critical structural features for the compound's activity. Additionally, select compounds displayed non-toxicity to Galleria mellonella larvae, indicating potential for a new class of antibiotics upon further development (Dolan et al., 2016).
Antiproliferative Activity Novel compounds based on a 4-aminoquinoline scaffold, including variants of the specified chemical, were synthesized as potential antiproliferative agents. Preliminary screening against the MCF-7 breast cancer cell line revealed that several new compounds exhibited higher activity than the reference drug doxorubicin, suggesting a promising framework for discovering potent anticancer agents (Ghorab et al., 2014).
Molecular Docking and Antioxidant Studies Acylthiourea derivatives, including related compounds, were synthesized and subjected to molecular docking studies to investigate their anti-inflammatory, antimalarial, and anti-tuberculosis activities. Additionally, these derivatives displayed good antioxidant activity, highlighting their potential in various biomedical applications (Kalaiyarasi et al., 2019).
Antimicrobial and Larvicidal Activities A series of compounds, including structural analogs of the specified chemical, were synthesized and evaluated for their antibacterial, antifungal, and mosquito larvicidal activities. The compounds showed promising results, exhibiting good antibacterial and antifungal activity, comparable to standard antibiotics. Some compounds were also lethal to mosquito larvae, indicating their potential in controlling mosquito-borne diseases (Rajanarendar et al., 2010).
Antitubercular Activity Derivatives of the specified compound demonstrated significant antitubercular activities, as indicated by minimum inhibitory concentrations in in vitro assays against M. tuberculosis. These findings suggest the potential of these compounds in developing new treatments for tuberculosis (Wardell et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F6N4S/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQBCCXHYIEQTC-SEMUBUJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511979.png)
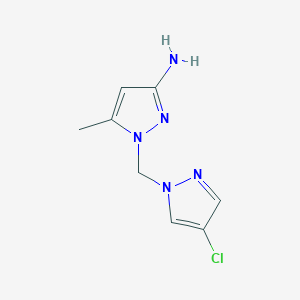
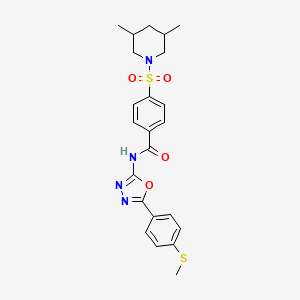
![2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2511983.png)
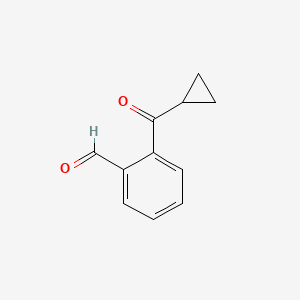
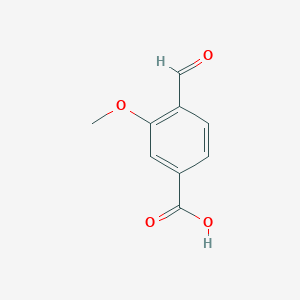
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2511988.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)
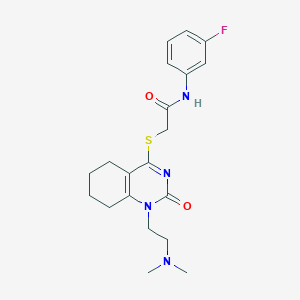

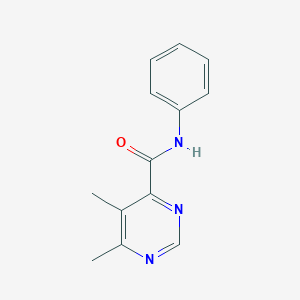


![2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2512000.png)
